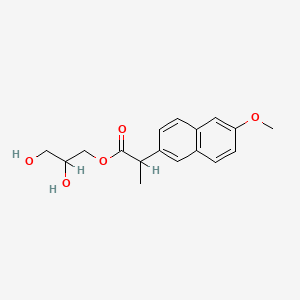
2,3-dihydroxypropyl 2-(6-methoxynaphthalen-2-yl)propanoate
Vue d'ensemble
Description
2,3-dihydroxypropyl 2-(6-methoxynaphthalen-2-yl)propanoate is a chemical compound with the molecular formula C17H20O5 and a molecular weight of 304.338 g/mol . It is also known by its synonyms, (D,L)-1-naproxenoylglycerol and 2,3-dihydroxyethyl naproxenate . This compound is characterized by its high boiling point of 500.1°C at 760 mmHg and a density of 1.237 g/cm³ .
Mécanisme D'action
Target of Action
The primary targets of this compound are cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the formation of prostanoids, including thromboxane and prostaglandins .
Mode of Action
The compound acts as a competitive and non-selective COX inhibitor . It binds to the active sites of COX-1 and COX-2, preventing them from catalyzing the conversion of arachidonic acid to prostaglandins .
Biochemical Pathways
The inhibition of COX-1 and COX-2 disrupts the prostaglandin biosynthesis pathway . This leads to a decrease in the production of prostaglandins, which are involved in inflammation, pain, and fever responses .
Result of Action
The inhibition of prostaglandin synthesis by this compound results in anti-inflammatory, analgesic, and antipyretic effects . This makes it useful in the management of conditions like arthritis and other inflammatory diseases .
Analyse Biochimique
Biochemical Properties
6-Methoxy-alpha-methyl-2-naphthaleneacetic acid 2,3-dihydroxypropyl ester is known to be a non-selective cyclooxygenase (COX-1 and COX-2) inhibitor . It interacts with these enzymes, which are responsible for the formation of prostanoids, including thromboxane and prostaglandins such as prostacyclin . The nature of these interactions is competitive and non-selective .
Cellular Effects
The effects of 6-Methoxy-alpha-methyl-2-naphthaleneacetic acid 2,3-dihydroxypropyl ester on cells are largely due to its interactions with COX-1 and COX-2. By inhibiting these enzymes, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, 6-Methoxy-alpha-methyl-2-naphthaleneacetic acid 2,3-dihydroxypropyl ester exerts its effects through binding interactions with COX-1 and COX-2 enzymes, leading to their inhibition . This inhibition can result in changes in gene expression and other downstream effects. The precise molecular mechanisms remain to be fully elucidated.
Metabolic Pathways
The metabolic pathways involving 6-Methoxy-alpha-methyl-2-naphthaleneacetic acid 2,3-dihydroxypropyl ester are not well-characterized. It is known to interact with COX-1 and COX-2 enzymes , but the full range of enzymes or cofactors it interacts with, as well as its effects on metabolic flux or metabolite levels, are areas for future investigation.
Méthodes De Préparation
The synthesis of 2,3-dihydroxypropyl 2-(6-methoxynaphthalen-2-yl)propanoate involves several steps. One common synthetic route starts with the precursor 2-(6-methoxynaphthalen-2-yl)propanoic acid . This precursor undergoes esterification with 2,3-dihydroxypropyl alcohol under acidic conditions to form the desired compound . The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to drive the reaction to completion .
Analyse Des Réactions Chimiques
2,3-dihydroxypropyl 2-(6-methoxynaphthalen-2-yl)propanoate can undergo various chemical reactions, including:
Applications De Recherche Scientifique
2,3-dihydroxypropyl 2-(6-methoxynaphthalen-2-yl)propanoate has several applications in scientific research:
Comparaison Avec Des Composés Similaires
2,3-dihydroxypropyl 2-(6-methoxynaphthalen-2-yl)propanoate can be compared with other similar compounds, such as:
Ibuprofen: Another NSAID that shares similar mechanisms of action and therapeutic effects.
Ketoprofen: A compound with similar chemical structure and pharmacological properties.
The uniqueness of this compound lies in its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other NSAIDs .
Propriétés
IUPAC Name |
2,3-dihydroxypropyl 2-(6-methoxynaphthalen-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-11(17(20)22-10-15(19)9-18)12-3-4-14-8-16(21-2)6-5-13(14)7-12/h3-8,11,15,18-19H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGWSPZQESAHBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCC(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80959623 | |
| Record name | 2,3-Dihydroxypropyl 2-(6-methoxynaphthalen-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80959623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38835-17-5 | |
| Record name | 2,3-Dihydroxyethyl naproxenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038835175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydroxypropyl 2-(6-methoxynaphthalen-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80959623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



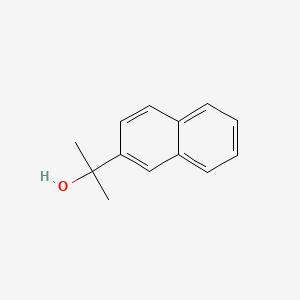

![7-Chlorobicyclo[3.2.0]hept-2-en-6-one](/img/structure/B3060988.png)
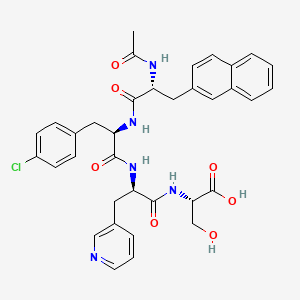
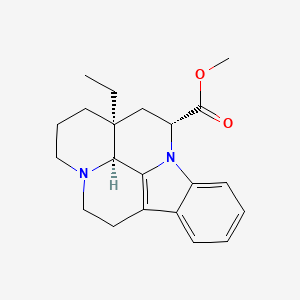
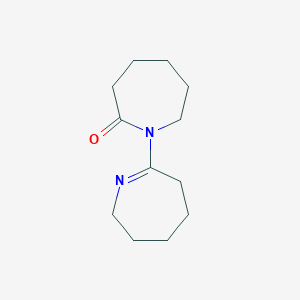



![2-[1-Phenyl-meth-(E)-ylidene]-succinic acid diethyl ester](/img/structure/B3060999.png)

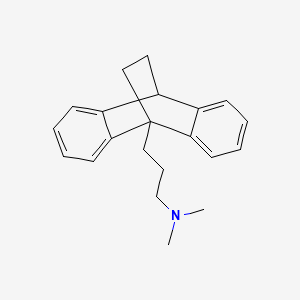
![10-Bromo-10,11-dihydro-5h-dibenzo[a,d][7]annulen-5-one](/img/structure/B3061005.png)
